2,4-Dichloro-6-morpholino-1,3,5-triazine
CAS No.: 6601-22-5
Cat. No.: VC21331610
Molecular Formula: C7H8Cl2N4O
Molecular Weight: 235.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6601-22-5 |
---|---|
Molecular Formula | C7H8Cl2N4O |
Molecular Weight | 235.07 g/mol |
IUPAC Name | 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine |
Standard InChI | InChI=1S/C7H8Cl2N4O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2 |
Standard InChI Key | UQAMDAUJTXFNAD-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NC(=NC(=N2)Cl)Cl |
Canonical SMILES | C1COCCN1C2=NC(=NC(=N2)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
2,4-Dichloro-6-morpholino-1,3,5-triazine is characterized by specific chemical identifiers and structural features that define its reactivity and physical properties. The compound's core structure consists of a 1,3,5-triazine ring with two chlorine atoms at positions 2 and 4, while position 6 bears a morpholine group.
Chemical Identifiers
The compound is uniquely identified through several standardized chemical identifiers that enable precise referencing in chemical databases and literature.
Parameter | Value |
---|---|
CAS Number | 6601-22-5 |
Molecular Formula | C₇H₈Cl₂N₄O |
Molecular Weight | 235.068 g/mol |
IUPAC Name | 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine |
InChI Key | UQAMDAUJTXFNAD-UHFFFAOYSA-N |
PubChem CID | 81076 |
MDL Number | MFCD00460178 |
SMILES Notation | C1COCCN1C2=NC(=NC(=N2)Cl)Cl |
These identifiers provide standardized reference points for the compound across various chemical databases and research publications .
Physical Properties
The physical properties of 2,4-Dichloro-6-morpholino-1,3,5-triazine influence its handling, storage, and application in various chemical processes.
Property | Description |
---|---|
Physical State | Solid |
Color | White |
Solubility | Soluble in common organic solvents |
Appearance | Crystalline powder |
These physical characteristics make the compound suitable for various laboratory and industrial applications where solid-state reagents are preferred .
Synthetic Pathways and Preparation
General Synthesis Approach
The synthesis of 2,4-Dichloro-6-morpholino-1,3,5-triazine typically involves the selective substitution of one chlorine atom in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with morpholine. This reaction exemplifies the differential reactivity of the chlorine atoms in cyanuric chloride, allowing for controlled substitution reactions.
The synthesis utilizes the nucleophilic aromatic substitution mechanism, where the nitrogen atom of morpholine acts as the nucleophile, displacing one of the chlorine atoms on the triazine ring. The reaction generally proceeds under mild conditions, typically at low temperatures (0-5°C) to ensure selective mono-substitution .
Reaction Parameters
The reaction conditions must be carefully controlled to ensure selective mono-substitution and prevent the formation of di- or tri-substituted products. Temperature control is particularly critical, as higher temperatures can lead to multiple substitutions due to the increased reactivity of the triazine ring.
The synthesis of 2,4-Dichloro-6-morpholino-1,3,5-triazine represents an important example of the utility of 2,4,6-trichloro-1,3,5-triazine as a versatile starting material for the preparation of numerous functionalized triazine derivatives .
Catalog Number | Manufacturer Number | Quantity | Price (USD) |
---|---|---|---|
D48141G | TCI America D48141G | 1 g | $217.25 |
D48145G | TCI America D48145G | 5 g | $876.90 |
This pricing reflects the compound's status as a specialty chemical with specific applications in research and development settings .
Applications in Chemical Research and Industry
Synthetic Intermediate Applications
Related Compounds and Structural Derivatives
Structural Analogs
The structural framework of 2,4-Dichloro-6-morpholino-1,3,5-triazine serves as a foundation for numerous derivatives with modified properties. By replacing the remaining chlorine atoms with other functional groups, researchers can develop compounds with tailored characteristics for specific applications.
One such related compound is 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine, which represents a further functionalized derivative where one of the chlorine atoms has been replaced with an N-methyl-N-phenyl amino group. This compound maintains the morpholine substituent while introducing additional functionality, demonstrating the versatility of the triazine scaffold .
Crystallographic Studies
Crystallographic studies of triazine derivatives provide valuable insights into their three-dimensional structures and potential intermolecular interactions. In the case of 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine, X-ray crystallography has revealed specific structural features:
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The phenyl and triazine rings form a dihedral angle of 69.34(8)°
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The morpholine ring adopts a chair conformation
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The structure is stabilized by C—H···N and intermolecular C—H···O hydrogen-bonding interactions
These structural characteristics contribute to the compound's physical properties and potential binding interactions in biological systems .
Spectroscopic Characterization
Spectral Properties
Spectroscopic characterization of 2,4-Dichloro-6-morpholino-1,3,5-triazine provides essential information for structure confirmation and purity assessment. Multiple spectroscopic techniques are typically employed for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the hydrogen and carbon environments within the molecule. The proton NMR spectrum typically shows characteristic signals for the morpholine ring protons, which appear as multiplets due to the ring's symmetry and coupling patterns.
Infrared (IR) spectroscopy reveals functional group information, with characteristic absorption bands for C=N stretching in the triazine ring, C-Cl bonds, and the morpholine C-O-C ether linkage.
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are useful for structural verification. The molecular ion peak at m/z 235 (corresponding to the molecular weight) along with characteristic isotope patterns due to the presence of two chlorine atoms would be expected in the mass spectrum.
Future Research Directions
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